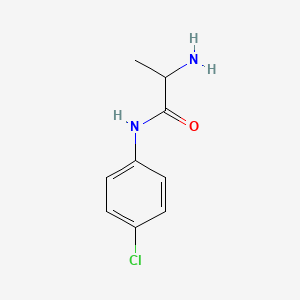

2-amino-N-(4-chlorophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-amino-N-(4-chlorophenyl)propanamide" is closely related to various chlorophenyl propanamides that have been synthesized and studied for their potential applications in pharmaceuticals and materials science. Although the exact compound is not directly mentioned in the provided papers, similar compounds such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide , N-Benzyl-3-[(chlorophenyl)amino]propanamides , and N-(2-chlorophenyl)-(1-propanamide) have been synthesized and characterized, indicating a broad interest in chlorophenyl propanamides.

Synthesis Analysis

The synthesis of related chlorophenyl propanamides involves reactions between chlorophenyl amines and various acyl chlorides or other reactants to yield high-purity products. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized with high yield through the reaction of 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . Similarly, N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared via an uncatalyzed amine exchange reaction with benzylamine . These methods demonstrate the feasibility of synthesizing chlorophenyl propanamides with various substituents.

Molecular Structure Analysis

The molecular structures of these compounds were established using spectroscopic techniques such as 1H-, 13C-NMR, UV, and mass spectral data . Additionally, quantum chemical analysis using DFT/B3LYP and 6-311G(d,p) basis set has been performed for 2-chloro-N-(p-tolyl)propanamide, which is structurally similar to the compound of interest . These analyses confirm the molecular structures and provide insight into the electronic properties of the molecules.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl propanamides has not been extensively discussed in the provided papers. However, the synthesis methods suggest that these compounds can participate in reactions typical for amides, such as amine exchange reactions . Further research would be required to fully understand the chemical reactivity of "2-amino-N-(4-chlorophenyl)propanamide" specifically.

Physical and Chemical Properties Analysis

The physical properties of chlorophenyl propanamides, such as solubility, have been studied. For example, the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound with some structural similarity, was measured in various organic solvents . The solubility increased with temperature and varied depending on the solvent. For the nonlinear optical material N-(2-chlorophenyl)-(1-propanamide), single crystals were grown and characterized, indicating good transparency and dimensions suitable for practical applications . The anticonvulsant activity of N-Benzyl-3-[(chlorophenyl)amino]propanamides was also evaluated, showing potential for use against generalized seizures .

Applications De Recherche Scientifique

Environmental Impact and Toxicology

Chlorophenols Toxicity and Environmental Behavior Chlorophenols, chemicals structurally related to "2-amino-N-(4-chlorophenyl)propanamide", have been studied for their environmental persistence and toxic effects. Krijgsheld & Gen (1986) evaluated the toxicity of chlorophenols like 2-chlorophenol and 4-chlorophenol, noting moderate toxic effects on mammalian and aquatic life. The study highlighted the compounds' varying persistence in different environmental conditions and their low bioaccumulation potential, but significant organoleptic effects Krijgsheld & Gen, 1986.

Herbicides and Environmental Risks The application and environmental risks of herbicides like 2,4-D, a chlorophenoxyacetic acid, were reviewed by Islam et al. (2017). Their work critically evaluated the environmental fate, eco-toxicological effects on aquatic life, plants, and humans, and stressed the need for further research to understand the long-term impacts of such herbicides on ecosystems Islam et al., 2017.

Biochemical and Molecular Analysis

Analytical Techniques in Food Science Pundir, Yadav, and Chhillar (2019) discussed the synthesis, occurrence, and detection methods for acrylamide in processed foods, emphasizing the role of biosensors for rapid and sensitive detection. This review highlights the importance of analytical techniques in ensuring food safety and provides a perspective on the potential application areas for similar chemical analyses Pundir et al., 2019.

Pharmacological and Therapeutic Research

Propofol Clinical Applications and Risks

Fodale & Monaca (2008) reviewed the clinical applications of Propofol, a chemical with different functional groups but relevant due to its widespread medical use. The review addressed its pharmacokinetic and pharmacodynamic properties, therapeutic applications, and associated risks such as the Propofol Infusion Syndrome, illustrating the depth of research conducted on pharmacologically active compounds Fodale & Monaca, 2008.

Environmental Remediation

Degradation of Chlorophenols Gunawardana, Singhal, and Swedlund (2011) provided a comprehensive review on the degradation of chlorophenols using zero-valent iron and bimetallic systems. This research area is crucial for environmental remediation efforts, particularly for compounds that are persistent pollutants. The paper delves into mechanisms, processes, and the role of various iron oxides in the dechlorination process, offering insights into potential applications for related compounds in environmental cleanup Gunawardana et al., 2011.

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(4-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTNMZYJTWPQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2544176.png)

![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2544178.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2544181.png)

![5-[2-(Dimethylamino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2544189.png)

![4-[5-tert-butyl-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B2544192.png)

![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)